Vindeburnolum
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Overview
Description
Vindeburnol is a derivative of the plant alkaloid vincamine, known for its neuroprotective properties. It has shown potential in reducing neuroinflammation and amyloid burden in animal models of Alzheimer’s disease. Additionally, vindeburnol has been beneficial in treating multiple sclerosis by reducing neuroinflammation and promoting neuroprotection .
Preparation Methods
The synthesis of vindeburnol involves several stereoselective steps. One method starts from (−)-acetoxyglutarimide, leading to the enantioselective multistep synthesis of vindeburnol via a common hydroxyl-lactam intermediate. This process involves the use of the acetoxy function to induce enantioselectivity and as a latent source of the ketone carbonyl group . Another method features the utilization of Baeyer–Villiger oxidation to install different types of lactone substrates, followed by aminolysis, aldimine condensation, and acyl-Pictet–Spengler reactions to deliver the crucial trans-fused indoloquinolizidine scaffold .
Chemical Reactions Analysis
Vindeburnol undergoes various chemical reactions, including oxidation, reduction, and substitution. The stereoselective synthesis of vindeburnol involves aldol reactions, where the substrate-dependent diastereoselectivity reversal is observed . Common reagents used in these reactions include acetoxyglutarimide and hexahydroindoloquinolizinones. The major products formed from these reactions are vindeburnol and its epimers .
Scientific Research Applications
Vindeburnol has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying stereoselective synthesis and aldol reactions. In biology and medicine, vindeburnol has shown promise in treating neurodegenerative diseases such as Alzheimer’s disease and multiple sclerosis by reducing neuroinflammation and amyloid burden . It also enhances the release of noradrenaline, a key chemical in the regulation of neuroinflammation . In industry, vindeburnol is used in the development of neuroprotective drugs and treatments for neuropsychiatric symptoms .
Mechanism of Action
Vindeburnol exerts its effects by modulating cAMP levels in neurons, leading to increased expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). It inhibits phosphodiesterase activity, which contributes to its neuroprotective effects . Vindeburnol targets noradrenergic neurons in the locus coeruleus, reducing neuroinflammation and amyloid burden, and normalizing behavior in animal models of Alzheimer’s disease .
Comparison with Similar Compounds
Vindeburnol is compared with other similar compounds such as vincamine, vinburnine, dihydroergotoxine mesilate, and nicergoline. While all these compounds have neuroprotective properties, vindeburnol shows a unique pharmacological profile, making it therapeutically effective in treating cerebral insufficiency . Its ability to modulate cAMP levels and enhance noradrenaline release sets it apart from other compounds .
Properties
CAS No. |
68779-67-9 |
---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(15R,17R,19S)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol |
InChI |
InChI=1S/C17H20N2O/c20-15-10-11-4-3-8-18-9-7-13-12-5-1-2-6-14(12)19(15)17(13)16(11)18/h1-2,5-6,11,15-16,20H,3-4,7-10H2/t11-,15-,16+/m1/s1 |
InChI Key |
KOIGYXJOGRVNIS-LYRGGWFBSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H](N3C4=CC=CC=C4C5=C3[C@H]2N(C1)CC5)O |
Canonical SMILES |
C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O |
Origin of Product |
United States |
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